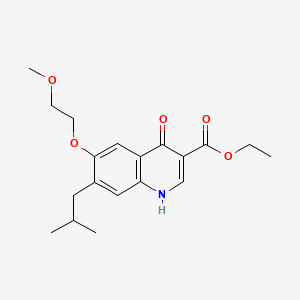
Di(1H-imidazol-1-yl)methane
Overview
Description
Di(1H-imidazol-1-yl)methane is a chemical compound with the molecular formula C7H8N4 It is characterized by the presence of two imidazole rings connected by a methylene bridge Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Imidazole derivatives have been known to interact with their targets, leading to various changes . For instance, some imidazole derivatives have been reported to inhibit Aurora A and B kinases, halting tumor growth across various tumor models .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Some imidazole derivatives have demonstrated the ability to halt tumor growth, suggesting potential antitumor activity .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(1H-imidazol-1-yl)methane can be synthesized through several methods. One common approach involves the reaction of imidazole with formaldehyde under acidic conditions. This method typically requires the use of hydrochloric acid as a catalyst and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Di(1H-imidazol-1-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The imidazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxaldehyde, while substitution with alkyl halides can produce N-alkyl imidazole derivatives .
Scientific Research Applications
Di(1H-imidazol-1-yl)methane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,1’-Carbonyldi(1H-imidazole):
Bis(1H-indazol-1-yl)methane: This compound is similar in structure but contains indazole rings instead of imidazole rings.
Uniqueness: Di(1H-imidazol-1-yl)methane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications.
Properties
IUPAC Name |
1-(imidazol-1-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-3-10(5-8-1)7-11-4-2-9-6-11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHHYFDKCLECEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233651 | |
| Record name | N,N-Diimidazoylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84661-56-3 | |
| Record name | N,N-Diimidazoylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084661563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diimidazoylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Di(1H-imidazol-1-yl)methane in the formation of coordination polymers?
A1: this compound, often abbreviated as "L" in the provided research, acts as a bridging ligand in the construction of coordination polymers. [, ] Its two imidazole rings, each containing a nitrogen atom capable of donating an electron pair, allow it to coordinate with metal ions. This bridging action enables the formation of diverse structures, from one-dimensional chains to complex three-dimensional networks. [, ] The specific structural arrangement is influenced by factors such as the metal ion used, the presence of other ligands (e.g., dicarboxylates), and the reaction conditions.
Q2: How does the choice of dicarboxylate ligand influence the structure of this compound-based coordination polymers?
A2: The research highlights the significant impact of different dicarboxylate ligands on the final structure of coordination polymers incorporating this compound. [, ] For instance, using 1,2-benzenedicarboxylate results in a "dia" topology, while 1,3-benzenedicarboxylate leads to a two-dimensional layered structure. [] This structural diversity stems from variations in the dicarboxylates' size, shape, and coordination geometry, ultimately influencing the overall packing and dimensionality of the resulting framework.
Q3: Beyond structural roles, can this compound contribute to material properties?
A3: Yes, the incorporation of this compound into coordination polymers can influence their properties. For example, studies have shown that complexes containing this ligand and zinc(II) or cadmium(II) ions exhibit photoluminescence in the solid state. [] This suggests potential applications in areas like sensing or optoelectronic materials. Further research could explore how modifying the this compound structure or combining it with other ligands might fine-tune these properties for specific applications.
Q4: Has this compound been used in catalytic applications?
A4: While the provided research doesn't directly showcase its catalytic activity, this compound plays a key role in building a catalytic system. [] Researchers used it to create a cationic porphyrin-based polymer, which, when supported on carbon nanotubes, acts as a bifunctional catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. [] In this case, the this compound is crucial for constructing the polymer framework that supports the catalytically active porphyrin zinc(II) sites. This highlights its potential as a building block for designing heterogeneous catalysts.
Q5: What future research directions with this compound seem promising based on these findings?
A5: The research suggests several promising avenues for further investigation. Exploring the impact of different metals and auxiliary ligands on the magnetic properties of this compound-based coordination polymers is one direction. [] Further, investigating the potential of these materials in gas storage or separation applications, given their porous nature, is worthwhile. Lastly, building upon its use in the reported catalytic system, exploring this compound's potential in constructing other types of heterogeneous catalysts for various organic transformations seems promising. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


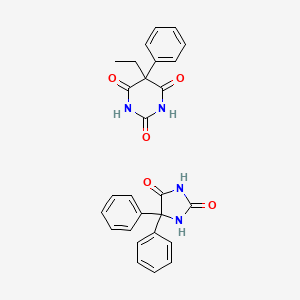
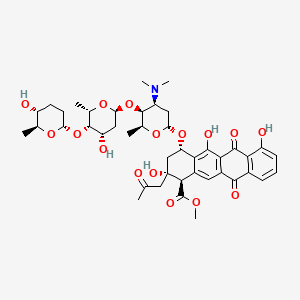
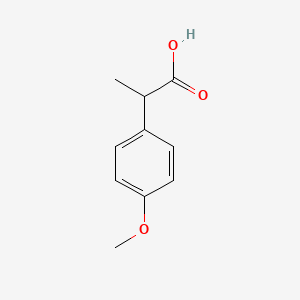

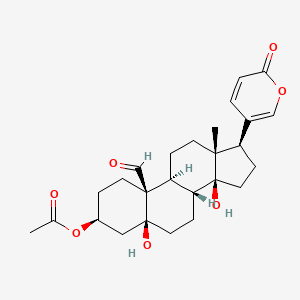
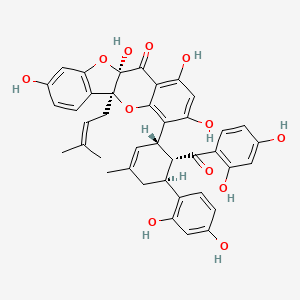
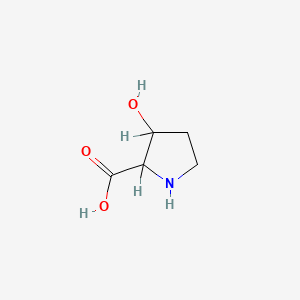
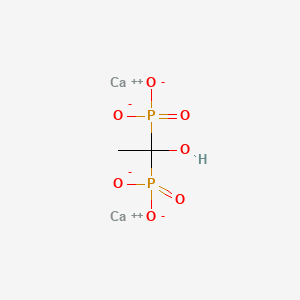
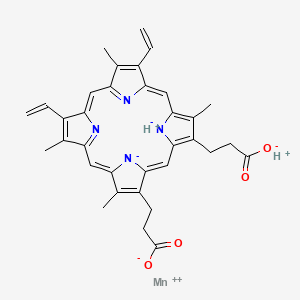
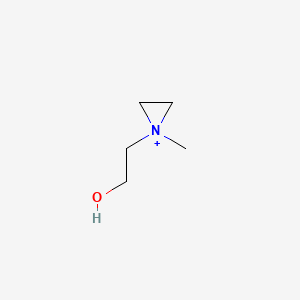
![(1S,2S,3R,11S,12S,15S)-3-methyl-18,22-dioxahexacyclo[17.2.1.02,11.03,8.012,20.015,20]docos-7-ene-6,16-dione](/img/structure/B1218917.png)
